2-Methylquinazoline-4,6-diamine
Overview
Description
2-Methylquinazoline-4,6-diamine is an organic compound with the molecular formula C9H10N4. This compound is part of the quinazoline family, known for its diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Preparation Methods
The synthesis of 2-Methylquinazoline-4,6-diamine can be achieved through various methods. One common approach involves the reductive cyclization of methyl N-cyano-2-nitrobenzimidates in the presence of an iron and hydrochloric acid system . This method is efficient and yields high purity products. Industrial production methods often employ transition metal-catalyzed reactions, which enhance the yield and reduce the cost of the reaction .
Chemical Reactions Analysis
2-Methylquinazoline-4,6-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: It can be reduced to form various amine derivatives.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, leading to the formation of halogenated or alkylated quinazoline derivatives.
The major products formed from these reactions include various quinazoline derivatives, which exhibit significant biological activities .
Scientific Research Applications
2-Methylquinazoline-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: This compound is studied for its potential to inhibit bacterial growth and prevent infections.
Medicine: It has shown promise in the development of new anticancer and antiviral drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylquinazoline-4,6-diamine involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and cancer cells . This compound’s ability to form hydrogen bonds and π-π stacking interactions with aromatic amino acid residues of receptors enhances its biological activity .
Comparison with Similar Compounds
2-Methylquinazoline-4,6-diamine is unique compared to other similar compounds due to its specific substitution pattern on the quinazoline ring. Similar compounds include:
Quinazoline-2,4,6-triamine: Known for its cytotoxic activity against cancer cell lines.
2,6-Diaminoquinazolin-4(3H)-one: Exhibits significant anticancer properties.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Highly selective and potent against epidermal growth factor receptor inhibition.
These compounds share a similar quinazoline core but differ in their substitution patterns and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-methylquinazoline-4,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,10H2,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJNVMJPCBIFTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)C(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717619 | |
Record name | 2-Methylquinazoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90558-57-9 | |
Record name | 2-Methylquinazoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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